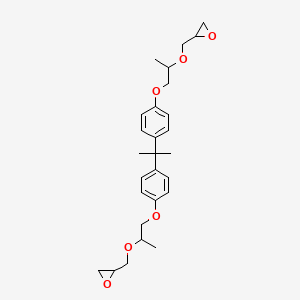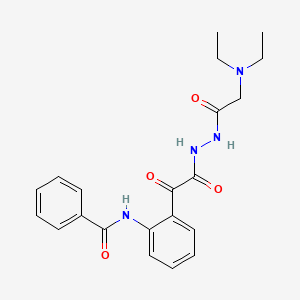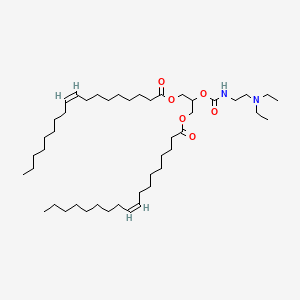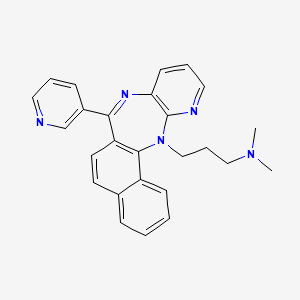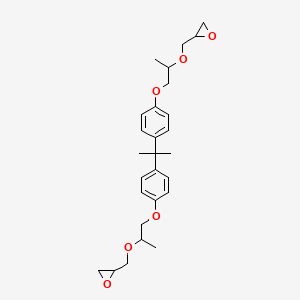
2-Chloro-6-(4-chlorophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(4-chlorophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings
Méthodes De Préparation
The synthesis of 2-Chloro-6-(4-chlorophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine typically involves a multi-step process. One common method includes the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol. The reaction is carried out in the presence of glacial acetic acid and is refluxed for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .
Analyse Des Réactions Chimiques
2-Chloro-6-(4-chlorophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Applications De Recherche Scientifique
This compound has shown promise in several scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology, it has been studied for its potential neuroprotective effects, particularly in relation to acetylcholinesterase inhibition. This makes it a candidate for research into treatments for neurological disorders such as Parkinson’s disease. In medicine, its potential antibacterial, antifungal, and antitumor activities are of significant interest .
Mécanisme D'action
The mechanism of action of 2-Chloro-6-(4-chlorophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine involves its interaction with specific molecular targets and pathways. One key target is acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the nervous system. By inhibiting this enzyme, the compound can affect nerve impulse transmission, potentially leading to neuroprotective effects. Additionally, its antioxidant properties may help mitigate oxidative stress, which is linked to various diseases .
Comparaison Avec Des Composés Similaires
2-Chloro-6-(4-chlorophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine can be compared to other heterocyclic compounds, such as pyrazolines and chalcones. These compounds share similar structural features and biological activities. the unique combination of chlorine and phenyl groups in this compound may confer distinct properties, such as enhanced stability and specific binding affinities. Similar compounds include 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide .
Propriétés
Numéro CAS |
103686-96-0 |
|---|---|
Formule moléculaire |
C26H17Cl2N3 |
Poids moléculaire |
442.3 g/mol |
Nom IUPAC |
2-chloro-6-(4-chlorophenyl)-13-phenyl-12H-benzo[d][1,3,7]benzotriazonine |
InChI |
InChI=1S/C26H17Cl2N3/c27-19-12-10-18(11-13-19)26-30-22-15-14-20(28)16-21(22)25(17-6-2-1-3-7-17)29-23-8-4-5-9-24(23)31-26/h1-16,29H |
Clé InChI |
KGUSWBGVHBGTLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC(=NC4=CC=CC=C4N2)C5=CC=C(C=C5)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


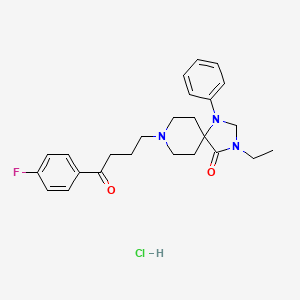

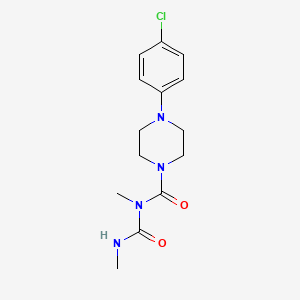
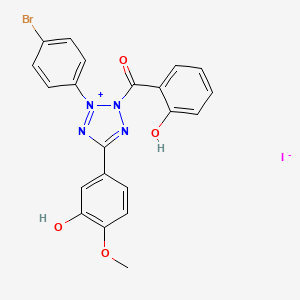
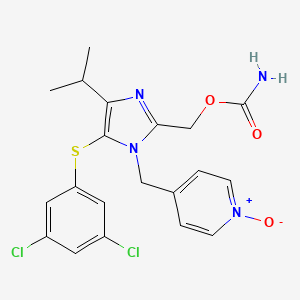

![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-phenylethylideneamino]acetamide](/img/structure/B12753621.png)
